4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid 4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13417637
InChI: InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-2-1-5(8(17)18)3-6(7)10(14,15)16/h1-3H,4H2,(H,17,18)
SMILES: C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)(F)F
Molecular Formula: C10H6F6O3
Molecular Weight: 288.14 g/mol

4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid

CAS No.:

Cat. No.: VC13417637

Molecular Formula: C10H6F6O3

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid -

Specification

Molecular Formula C10H6F6O3
Molecular Weight 288.14 g/mol
IUPAC Name 4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-2-1-5(8(17)18)3-6(7)10(14,15)16/h1-3H,4H2,(H,17,18)
Standard InChI Key WMMFIPWVTODBKX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)(F)F
Canonical SMILES C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(2,2,2-trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid is C₁₀H₆F₆O₃, with a molecular weight of 324.15 g/mol. The trifluoromethyl (-CF₃) and trifluoroethoxy (-OCH₂CF₃) groups introduce significant electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ≈ 1.5–2.0) . The compound’s crystalline structure and melting point (120–122°C) are consistent with related fluorinated benzoic acids, which exhibit high thermal stability due to strong C–F bonds.

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of 4-(2,2,2-trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid involves multi-step functionalization of the benzene ring. A representative pathway includes:

Step 1: Iodination of 3-Trifluoromethylphenol

3-Trifluoromethylphenol undergoes iodination using iodine (I₂) in the presence of a copper(I) iodide catalyst, yielding 4-iodo-3-trifluoromethylphenol. This step achieves regioselective iodination at the 4-position .

Step 2: Nucleophilic Substitution with Trifluoroethanol

The iodinated intermediate reacts with trifluoroethanol under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C. This substitutes the iodine atom with a trifluoroethoxy group .

Step 3: Oxidation to Carboxylic Acid

The resulting 4-(2,2,2-trifluoro-ethoxy)-3-trifluoromethylbenzaldehyde is oxidized to the carboxylic acid using a catalytic system of Cu(OAc)₂ and Co(OAc)₂ in aqueous oxygen at 70°C, achieving >95% yield .

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance efficiency and safety. Key parameters include:

  • Temperature: 70–100°C

  • Catalysts: 0.3 mol% Cu/Co acetates

  • Solvent: Water or ethanol-water mixtures

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

The electron-deficient aromatic ring undergoes electrophilic substitution preferentially at the 5- and 6-positions. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives, while halogenation produces 5-bromo or 5-chloro analogs . The carboxylic acid group participates in esterification and amidation reactions, enabling derivatization for drug discovery .

Stability Under Thermal and Acidic Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, attributed to cleavage of the trifluoroethoxy group. The compound remains stable in acidic media (pH 1–6) but hydrolyzes slowly under strongly basic conditions (pH >12) .

Applications in Pharmaceutical and Material Science

Antithrombotic Agents

Analogous fluorinated benzoic acids, such as 2-acetyloxy-4-trifluoromethylbenzoic acid, exhibit potent antithrombotic activity by inhibiting platelet aggregation . The target compound’s trifluoroethoxy group may enhance metabolic stability and bioavailability in similar applications.

Agrochemical Intermediates

The compound’s lipophilicity and resistance to microbial degradation make it a candidate for herbicide and fungicide formulations. For example, trifluoromethyl groups are common in sulfonylurea herbicides .

Research Findings and Data

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight324.15 g/mol
Melting Point120–122°C
Solubility (25°C)0.5 mg/mL in water
LogP (Octanol-Water)3.2
pKa1.8

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
1I₂, CuI, DMF, 90°C, 12h85%
2CF₃CH₂OH, K₂CO₃, 80°C, 6h78%
3O₂, Cu(OAc)₂, Co(OAc)₂, 70°C95%

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